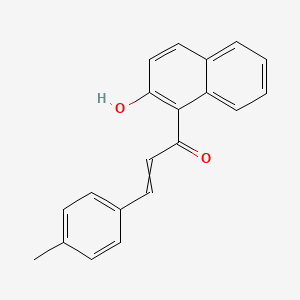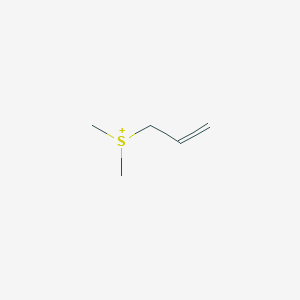![molecular formula C13H12 B14666360 Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene CAS No. 40985-77-1](/img/structure/B14666360.png)
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene is an organic compound with the molecular formula C13H12. It is characterized by its unique bicyclic structure, which includes two eight-membered rings and one twelve-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene typically involves multiple steps, including the formation of the bicyclic core and the introduction of double bonds. One common method involves the Diels-Alder reaction, followed by dehydrogenation to introduce the necessary double bonds. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated bicyclic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic structures.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or activating enzymatic reactions. Additionally, its ability to undergo various chemical reactions enables it to form reactive intermediates that can interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: This compound has a similar bicyclic structure but with fewer double bonds.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Another related compound with a different ring size and fewer double bonds.
Uniqueness
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene is unique due to its larger ring size and higher degree of unsaturation compared to similar compounds.
Propriétés
Numéro CAS |
40985-77-1 |
|---|---|
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C13H12/c1-3-7-12-9-5-2-6-10-13(11-12)8-4-1/h1-10H,11H2 |
Clé InChI |
QEXJUYTYAMLQAT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=CC1=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


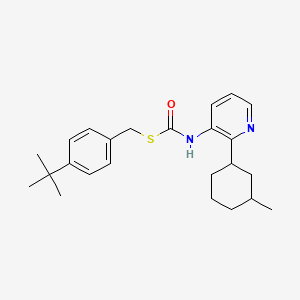
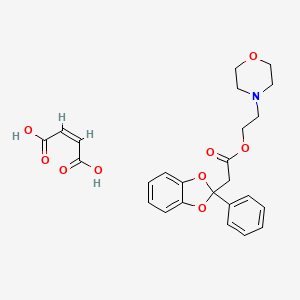
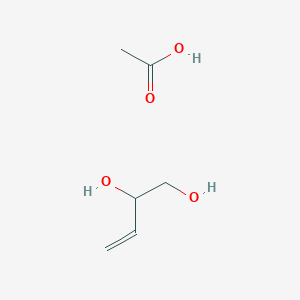
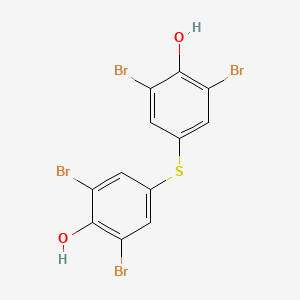
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
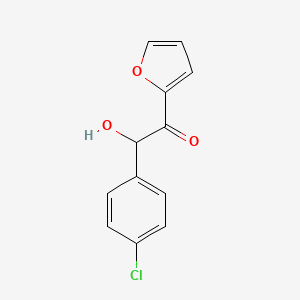
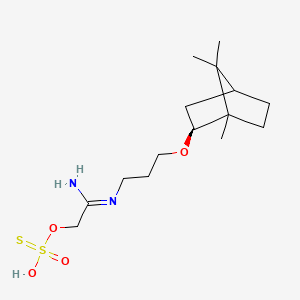
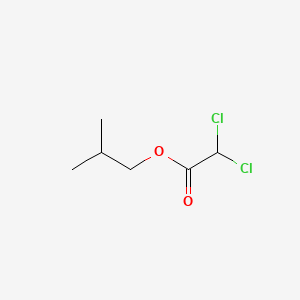
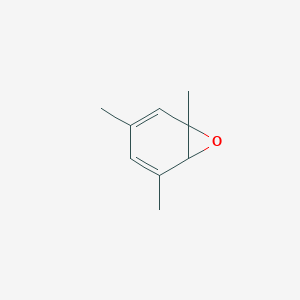
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
